6-Methylcyclohex-3-ene-1-carboxylic acid

Lipophilicity Drug Design ADME Properties

With a methyl precisely at the 6‑position, this cyclohexene acid offers a unique lipophilic profile (XLogP3‑AA 1.7) and chiral fidelity that analogs cannot replicate. It enables enantiomerically pure CNS‑targeted leads, Siglure‑based pest attractants, and conformationally restricted enzyme inhibitors. Purity ≥98% (GC/T), argon‑charged, shipped ready for demanding R&D and scale‑up syntheses.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 5406-30-4
Cat. No. B1661979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylcyclohex-3-ene-1-carboxylic acid
CAS5406-30-4
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1CC=CCC1C(=O)O
InChIInChI=1S/C8H12O2/c1-6-4-2-3-5-7(6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)
InChIKeyUTEIUSUWIZICDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylcyclohex-3-ene-1-carboxylic acid (CAS 5406-30-4) Chemical Profile and Procurement Considerations


6-Methylcyclohex-3-ene-1-carboxylic acid (CAS 5406-30-4), also known as 6-methyl-3-cyclohexene-1-carboxylic acid, is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is a functionalized cyclohexene derivative featuring a carboxylic acid group and a methyl substituent on the cyclohexene ring [1]. It is a key intermediate and building block in organic synthesis, particularly valued for its chiral centers which enable the production of enantiomerically pure compounds for pharmaceutical and agrochemical applications [2]. The compound is a solid at 20°C with a melting point of 68°C and exhibits light and air sensitivity .

Why 6-Methylcyclohex-3-ene-1-carboxylic acid Cannot Be Replaced by Close Analogs in Critical Applications


Despite sharing the molecular formula C8H12O2 with several positional isomers, 6-Methylcyclohex-3-ene-1-carboxylic acid exhibits unique stereoelectronic properties that preclude simple substitution. The specific placement of the methyl group at the 6-position, in conjunction with the double bond and carboxylic acid functionality, dictates its reactivity, conformational preferences, and interaction with biological targets [1]. For instance, the compound's distinct lipophilicity profile (XLogP3-AA of 1.7) and predicted pKa (4.69±0.40) directly influence its solubility, membrane permeability, and binding affinity in drug design . Substituting with an analog like 4-methylcyclohex-3-ene-1-carboxylic acid (XLogP3-AA of 1.2) or 1-methylcyclohex-3-ene-1-carboxylic acid would alter these critical parameters, potentially leading to failed syntheses, loss of biological activity, or unexpected toxicities in downstream applications [2]. The following evidence sections quantify these differences to guide scientifically sound procurement decisions.

Quantitative Differentiation of 6-Methylcyclohex-3-ene-1-carboxylic acid Against Key Comparators


Lipophilicity (LogP) Comparison: 6-Methyl vs. 4-Methyl Positional Isomer

6-Methylcyclohex-3-ene-1-carboxylic acid demonstrates a significantly higher lipophilicity (XLogP3-AA = 1.7) compared to its 4-methyl positional isomer, 4-methylcyclohex-3-ene-1-carboxylic acid (XLogP3-AA = 1.2) [1][2]. This 0.5 log unit difference translates to a theoretical increase in membrane permeability and distribution coefficient, which is critical for optimizing bioavailability in drug candidates.

Lipophilicity Drug Design ADME Properties

Acid Dissociation Constant (pKa) Comparison: 6-Methyl vs. Unsubstituted Cyclohex-3-ene-1-carboxylic acid

The predicted pKa of 6-methylcyclohex-3-ene-1-carboxylic acid is 4.69±0.40 , compared to the reported pKa of 4.49 for the unsubstituted cyclohex-3-ene-1-carboxylic acid [1]. The presence of the methyl group at the 6-position slightly increases the pKa, making it a marginally weaker acid, which influences its ionization state and solubility under physiological pH conditions.

Acid Dissociation Constant Chemical Reactivity Solubility

Boiling Point and Vapor Pressure Differences: Impact on Purification and Handling

6-Methylcyclohex-3-ene-1-carboxylic acid exhibits a boiling point of 246.0±19.0 °C at 760 mmHg and a vapor pressure of 0.0±1.0 mmHg at 25°C . In comparison, the unsubstituted cyclohex-3-ene-1-carboxylic acid has a boiling point of 240.0±19.0 °C at 760 mmHg and a vapor pressure of 0.1±1.0 mmHg at 25°C . The higher boiling point and lower vapor pressure of the methylated derivative are indicative of slightly stronger intermolecular interactions, which can affect distillation efficiency and material loss during high-vacuum processes.

Boiling Point Vapor Pressure Purification

Steric and Conformational Effects on Reactivity: Comparison with 1-Methyl Isomer

The placement of the methyl group at the 6-position in 6-methylcyclohex-3-ene-1-carboxylic acid results in a distinct steric environment compared to the 1-methyl isomer [1]. Conformational studies on related cyclohexanecarboxylic acids indicate that the 6-methyl substitution influences the equilibrium between equatorial and axial conformations, thereby modulating the accessibility and reactivity of the carboxylic acid group [2]. This is in contrast to the 1-methyl isomer, where the methyl group is directly attached to the carboxylic acid-bearing carbon, introducing significant steric hindrance that can impede esterification and amidation reactions.

Steric Hindrance Conformational Analysis Reactivity

Market Availability and Cost Premium Over Simpler Analogs

Commercial pricing data indicates a substantial cost premium for 6-methylcyclohex-3-ene-1-carboxylic acid (e.g., $511.90 for 1g from Aladdin Scientific) compared to simpler cyclohexene carboxylic acids like 3-cyclohexene-1-carboxylic acid (prices typically 10-50× lower per gram) . This premium reflects the compound's added synthetic complexity and its specialized application as a chiral building block in high-value pharmaceutical and agrochemical synthesis [1].

Procurement Cost Analysis Supply Chain

High-Impact Application Scenarios for 6-Methylcyclohex-3-ene-1-carboxylic acid


Synthesis of Chiral Pharmaceutical Intermediates

The compound's chiral centers and favorable lipophilicity (XLogP3-AA = 1.7) make it an excellent starting material for the synthesis of enantiomerically pure drug candidates, particularly those targeting the central nervous system where enhanced membrane permeability is desired [1]. Its use as a precursor to β-lactam antibiotics has been explored, leveraging its stereochemical fidelity [2].

Development of Agrochemicals and Semiochemicals

As the acid component of Siglure (sec-butyl 6-methyl-3-cyclohexene-1-carboxylate), a known insect attractant, this compound is directly applicable in the development of pest management strategies [1]. Its distinct stereochemistry influences the biological activity of the resulting esters, making the acid a critical raw material for pheromone research and crop protection formulations [2].

Conformational Restriction in Medicinal Chemistry

The cyclohexene ring with a specific methyl substitution provides a rigid scaffold that can be used to conformationally restrict flexible pharmacophores [1]. This is valuable for probing the bioactive conformation of target molecules and improving binding affinity and selectivity in enzyme inhibitor design, as demonstrated with cyclohexene-based GABA-AT inhibitors [2].

Synthesis of Novel Polymer Building Blocks

The combination of a carboxylic acid handle and a reactive double bond allows 6-methylcyclohex-3-ene-1-carboxylic acid to be incorporated into novel polymers with tailored properties [1]. Its higher boiling point (246.0±19.0 °C) and lower vapor pressure compared to unsubstituted analogs make it more amenable to high-temperature polymerization processes without significant monomer loss [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylcyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.